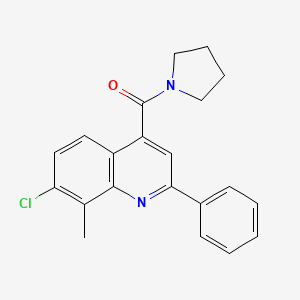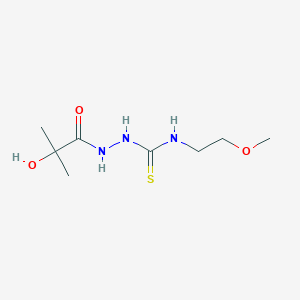
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline
Übersicht
Beschreibung
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline, also known as CPMCQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CPMCQ belongs to the class of quinolines, which are heterocyclic compounds that have been widely used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline involves its binding to specific targets in cells, including DNA and enzymes. 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. By inhibiting topoisomerases, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline can induce DNA damage and cell death in cancer cells. In addition, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to modulate the activity of neurotransmitter receptors, including dopamine and serotonin receptors, which can potentially be used to treat neurological disorders.
Biochemical and Physiological Effects:
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects in cells. In cancer cells, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In inflammation research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory cells. In neurological disorder research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to modulate the activity of neurotransmitter receptors and improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and administration of 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments.
Zukünftige Richtungen
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in scientific research, and there are several future directions that can be explored. In cancer research, further studies can be conducted to investigate the efficacy of 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline in combination with other chemotherapeutic agents. In inflammation research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline can be studied for its potential applications in treating autoimmune diseases. In neurological disorder research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline can be further investigated for its ability to modulate other neurotransmitter systems and potentially be used to treat other neurological disorders.
Wissenschaftliche Forschungsanwendungen
7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has shown promising results in inhibiting the growth of tumor cells and inducing apoptosis. In inflammation research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have anti-inflammatory properties that can potentially be used to treat chronic inflammatory diseases. In neurological disorder research, 7-chloro-8-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)quinoline has been studied for its ability to modulate neurotransmitter systems and alleviate symptoms associated with Parkinson's disease.
Eigenschaften
IUPAC Name |
(7-chloro-8-methyl-2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c1-14-18(22)10-9-16-17(21(25)24-11-5-6-12-24)13-19(23-20(14)16)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHIDGPJGCVRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCCC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Chloro-8-methyl-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methoxy-3-nitrobenzamide](/img/structure/B4853196.png)
![2-[4-(2-furylmethyl)-5-mercapto-4H-1,2,4-triazol-3-yl]-2-propanol](/img/structure/B4853200.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4853203.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethynylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4853218.png)
![N-{5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3,4-dimethoxybenzamide](/img/structure/B4853220.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4853231.png)

![4-[2-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4853245.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4853249.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4853251.png)
![N-[4-(aminosulfonyl)benzyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4853258.png)
![1-(4-methoxybenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B4853269.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4853305.png)
![5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4853317.png)